[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid
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Overview
Description
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid is a chemical compound with the molecular formula C9H14N4O2S It is characterized by the presence of a cyclohexyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole ring.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the cyclohexyl-tetrazole intermediate with a thiol compound.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid moiety is introduced through an esterification reaction, where the sulfanyl intermediate reacts with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols, acidic or basic catalysts, varying temperatures depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, amides, thioesters.
Scientific Research Applications
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid can be compared with other similar compounds, such as:
2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
3-[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]propanoic acid: Similar structure but with a propanoic acid moiety.
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-butanoic acid: Similar structure but with a butanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h7H,1-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAUQZZWULDIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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